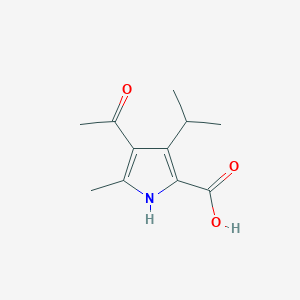
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Vue d'ensemble
Description
6-Bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 262.57 g/mol . The IUPAC name for this compound is 6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride .
Molecular Structure Analysis
The InChI code for 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is 1S/C10H12BrN.ClH/c11-10-3-1-2-8-4-6-12-7-5-9(8)10;/h1-3,12H,4-7H2;1H . The Canonical SMILES is C1CNCCC2=C1C=CC=C2Br.Cl . These codes provide a textual representation of the compound’s structure and can be used to generate a 3D model .
Physical And Chemical Properties Analysis
The compound has a computed topological polar surface area of 12 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 260.99199 g/mol . The compound is covalently bonded and has a unit count of 2 .
Applications De Recherche Scientifique
D1 Dopamine Receptor Ligands
One of the notable applications of 6-bromo derivatives of tetrahydro-1H-2-benzazepine is as high-affinity ligands for the D1 dopamine receptor. A study highlighted the synthesis and evaluation of (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin as a new high-affinity D1 dopamine receptor ligand. This compound, alongside its structural analogues, exhibits significant affinity towards D1 receptors, suggesting potential for in vivo studies and further pharmacological exploration (Neumeyer et al., 1991).
Synthesis of Tetrahydro-Benzazepines
Another area of research involves the synthesis of tetrahydro-2 and 3-benzazepines and their derivatives. For instance, the hydrobromide salts of specific compounds have been cyclized to produce various tetrahydro-1H-2-benzazepines, showcasing methodologies for the creation of these chemical structures (Deady et al., 1973).
Chemical Reagents and Intermediates
Research on the preparation of benzazepine derivatives as intermediates for pharmaceuticals is another application. A novel synthesis route was developed for 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, an intermediate of benazepril hydrochloride, using tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine among other starting materials (Hassan et al., 2007).
Stereoisomeric Studies
The synthesis and characterization of stereoisomeric probes for the D1 dopamine receptor using 6-bromo analogues of tetrahydro-1H-3-benzazepine highlight the compound's role in studying receptor binding affinities and selectivity, offering insights into the structural requirements for receptor interaction (Neumeyer et al., 1992).
Orientations Futures
While specific future directions for 6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride are not available in the retrieved data, similar compounds have been studied for their potential as positron emission tomography (PET) imaging agents for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for several neurological disorders . This suggests potential future research directions in the field of medical imaging and neurological disorder treatment.
Propriétés
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFRCPFDORPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





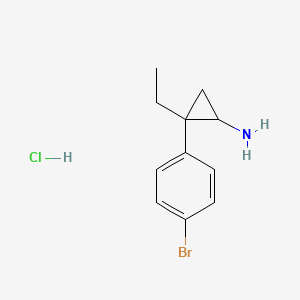
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)
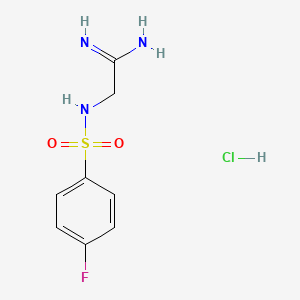
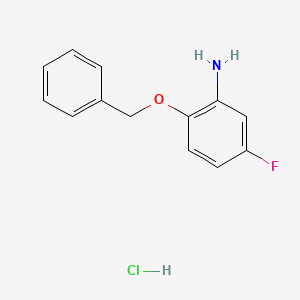
![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)
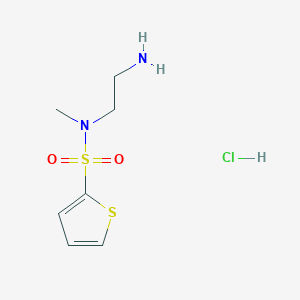
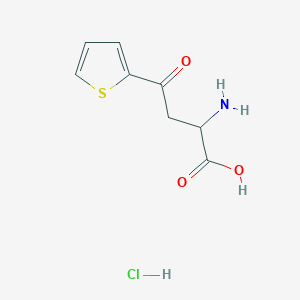
![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
